molecular formula C7H6N4O2 B1279154 1-(Azidomethyl)-4-nitrobenzene CAS No. 17271-88-4

1-(Azidomethyl)-4-nitrobenzene

Cat. No. B1279154
CAS RN: 17271-88-4
M. Wt: 178.15 g/mol
InChI Key: CBJPXFJWGZHREB-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-nitrobenzene (AZMN) is an organic compound with a molecular formula of C7H6N3O2. It is a highly reactive compound that has been used in a variety of scientific research applications. AZMN is a useful reagent due to its high reactivity and its ability to form a variety of covalent bonds with other molecules. AZMN is a common intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Cross-Linkers in Material Sciences

Organic azides, such as 1-(Azidomethyl)-4-nitrobenzene, are used as cross-linkers in material sciences. Their propensity to release nitrogen by thermal activation or photolysis produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Highly Energetic Materials

The scission reaction of organic azides is accompanied with a considerable output of energy, making them interesting as highly energetic materials .

Synthesis of Triazole Derivatives

1-(Azidomethyl)-4-nitrobenzene has been utilized in the synthesis of 1,4-disubstituted 1,2,3-triazoles. This is one of the most prominent reactions employing organic azides, known as the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes .

Applications in Porphyrinoids

Azides and porphyrinoids can give rise to new derivatives with significant biological properties and as new materials’ components . A wide range of products (e.g., microporous organic networks, rotaxane and dendritic motifs, dendrimers as liquid crystals, as blood substitutes for transfusions and many others) can now be available and used for several medicinal and industrial purposes .

Other Named Reactions

Other named reactions involving organic azides include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .

properties

IUPAC Name

1-(azidomethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-10-9-5-6-1-3-7(4-2-6)11(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJPXFJWGZHREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456538
Record name p-Nitrobenzazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-4-nitrobenzene

CAS RN

17271-88-4
Record name p-Nitrobenzazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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